Pentafluoroethyloxy-acetic acid methyl ester
CAS No.: 1301738-84-0
Cat. No.: VC11724928
Molecular Formula: C5H5F5O3
Molecular Weight: 208.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1301738-84-0 |
|---|---|
| Molecular Formula | C5H5F5O3 |
| Molecular Weight | 208.08 g/mol |
| IUPAC Name | methyl 2-(1,1,2,2,2-pentafluoroethoxy)acetate |
| Standard InChI | InChI=1S/C5H5F5O3/c1-12-3(11)2-13-5(9,10)4(6,7)8/h2H2,1H3 |
| Standard InChI Key | RADRISBVABNADR-UHFFFAOYSA-N |
| SMILES | COC(=O)COC(C(F)(F)F)(F)F |
| Canonical SMILES | COC(=O)COC(C(F)(F)F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Composition
The molecular formula of pentafluoroethyloxy-acetic acid methyl ester is C₅H₅F₅O₃, derived from the acetic acid methyl ester (C₃H₆O₂) modified by a pentafluoroethyloxy (-OC₂F₅) substituent. The IUPAC name is methyl 2-(pentafluoroethoxy)acetate, reflecting the substitution pattern where the pentafluoroethoxy group is bonded to the alpha-carbon of the acetic acid moiety .
Structural Features
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Ester group: The methyl ester (COOCH₃) provides typical ester reactivity, including susceptibility to hydrolysis under acidic or basic conditions.
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Pentafluoroethyloxy group: The -OC₂F₅ group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, which influences the compound’s stability, solubility, and reactivity. The trifluoromethyl (CF₃) and adjacent CF₂ groups create a sterically bulky environment .
Table 1: Key Structural and Computational Data
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₅H₅F₅O₃ | Calculated |
| Molecular weight | 232.09 g/mol | Calculated |
| IUPAC name | Methyl 2-(pentafluoroethoxy)acetate | Nomenclature |
| SMILES notation | COC(=O)COC(F)(F)C(F)(F)F | Derived |
Synthesis and Manufacturing
Synthetic Routes
The compound can be synthesized via esterification or alkylation strategies:
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Esterification of pentafluoroethoxyacetic acid: Reacting pentafluoroethoxyacetic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) yields the methyl ester .
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Mitsunobu reaction: Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, pentafluoroethanol can couple with methyl glycolate under mild conditions .
Optimization and Scale-Up
Microwave-assisted synthesis, as demonstrated for analogous indole esters, could enhance reaction efficiency. For example, microwave irradiation reduces reaction times from hours to minutes while maintaining yields >80% . Scaling such methods would require addressing the solubility of fluorinated intermediates, potentially using polar aprotic solvents like DMF or THF .
Physical and Chemical Properties
Thermochemical Data
While experimental data for this specific ester is scarce, comparisons to methyl trifluoroacetate (boiling point: 40–43°C) and methyl acetate (boiling point: 57°C) suggest a boiling point range of 85–95°C due to increased molecular weight and fluorine-induced dipole interactions .
Table 2: Estimated Physical Properties
| Property | Value | Basis for Estimation |
|---|---|---|
| Boiling point | 85–95°C | Analogous fluorinated esters |
| Density | 1.45–1.55 g/cm³ | Fluorine content |
| Solubility in water | Low (≤1 g/L) | Hydrophobic CF groups |
Reactivity
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Hydrolysis: The ester hydrolyzes in aqueous acidic or basic media to form pentafluoroethoxyacetic acid and methanol.
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Nucleophilic substitution: The electron-deficient alpha-carbon may undergo reactions with amines or thiols, though steric hindrance from the CF₂ groups could limit accessibility .
Applications
Industrial Uses
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Pharmaceutical intermediates: Fluorinated esters are pivotal in synthesizing protease inhibitors or anti-inflammatory agents due to their metabolic stability .
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Agrochemicals: The compound’s lipophilicity enhances the penetration of active ingredients in herbicides .
Specialty Chemistry
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